Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate
Description
Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-b]pyridazine core substituted with an ethyl carboxylate group at the 2-position. The compound’s synthesis typically involves Huisgen cycloaddition or condensation reactions, with intermediates often bypassing purification until the final step, enhancing synthetic efficiency . Its planar fused-ring system and substituent positioning (e.g., the ethyl carboxylate group) influence solubility, stability, and intermolecular interactions, as evidenced by crystallographic studies of analogous structures .
Properties
IUPAC Name |
ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-7-4-3-5-10-12(7)11-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPBBKFWKUYPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=C1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200619 | |
| Record name | Pyrazolo[1,5-b]pyridazine-2-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-32-3 | |
| Record name | Pyrazolo[1,5-b]pyridazine-2-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-b]pyridazine-2-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Principle and Conditions
The CDC approach involves the oxidative coupling of N-amino-2-iminopyridine derivatives with β-ketoesters such as ethyl acetoacetate in the presence of acetic acid and molecular oxygen. This reaction proceeds through:
- Initial nucleophilic addition of the N-amino-iminopyridine to the β-ketoester enol form.
- Oxidative dehydrogenation promoted by molecular oxygen under aerobic conditions.
- Subsequent dehydrative cyclization to form the pyrazolo[1,5-b]pyridazine ring system.
The reaction is typically carried out in ethanol solvent containing acetic acid (6 equivalents) at 130 °C under an oxygen atmosphere for approximately 18 hours.
Optimization Data
The yield of ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate and related derivatives is strongly influenced by the amount of acetic acid and the atmospheric conditions. The following table summarizes the optimization data for the reaction of N-amino-2-iminopyridine with ethyl acetoacetate:
| Entry | Molar Equiv. Acid | Atmosphere | Yield (%) of Pyrazolo[1,5-b]pyridazine Derivative |
|---|---|---|---|
| 1 | 2 (Acetic Acid) | Air | 34 |
| 2 | 4 (Acetic Acid) | Air | 52 |
| 3 | 6 (Acetic Acid) | Air | 74 |
| 4 | 6 (Acetic Acid) | Oxygen | 94 |
| 5 | 6 (Acetic Acid) | Argon | 6 |
| 6 | 1 (p-Toluenesulfonic Acid) | Oxygen | 39 |
| 7 | 2 (p-Toluenesulfonic Acid) | Oxygen | 41 |
| 8 | 1 (Trifluoroacetic Acid) | Oxygen | 48 |
| 9 | 2 (Trifluoroacetic Acid) | Oxygen | 55 |
Reaction conditions: 3 mmol *N-amino-2-iminopyridine, 3 mmol ethyl acetoacetate, ethanol (10 mL), 130 °C, 18 h.*
This data clearly shows that the use of acetic acid at 6 equivalents under an oxygen atmosphere provides the highest yield (94%) of the target compound.
Alternative Synthetic Routes
Cycloaddition Reactions
Another commonly reported method for constructing pyrazolo-fused ring systems is the intermolecular [3 + 2] cycloaddition of N-iminopyridinium ylides with alkenes or alkynes. This method, while effective for pyrazolo[1,5-a]pyridines, is less commonly employed for pyrazolo[1,5-b]pyridazines due to regioselectivity challenges and the need for specialized ylides.
Multistep Condensation and Cyclization
Some synthetic routes involve multistep sequences starting from aminopyrazole derivatives and β-ketoesters or related compounds. For example, the reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions yields intermediates that can be converted to pyrazolo-fused heterocycles through chlorination, nucleophilic substitution, and oxidation steps. These methods, while versatile, are more complex and less atom-economical compared to CDC.
Mechanistic Insights
The CDC reaction mechanism is proposed as follows:
- Nucleophilic Addition: The amino group of N-amino-2-iminopyridine attacks the β-ketoester enol form, forming an adduct intermediate.
- Oxidative Dehydrogenation: Molecular oxygen oxidizes the intermediate, facilitating dehydrogenation.
- Cyclization and Dehydration: The intermediate cyclizes and loses water to form the fused pyrazolo[1,5-b]pyridazine ring.
This pathway is supported by experimental observations and X-ray crystallographic characterization of related products.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cross-Dehydrogenative Coupling (CDC) | N-amino-2-iminopyridine, β-ketoesters (e.g., ethyl acetoacetate), acetic acid, O2 | Ethanol, 130 °C, 18 h, O2 atmosphere | Up to 94 | Catalyst-free, high atom economy, broad substrate scope | Requires oxygen atmosphere, elevated temperature |
| [3 + 2] Cycloaddition | N-iminopyridinium ylides, alkenes/alkynes | Various, often requires ylides | Moderate to high | Regioselective for some substrates | Limited for pyrazolo[1,5-b]pyridazines |
| Multistep Condensation | Aminopyrazole derivatives, diethyl malonate, chlorinating agents | Multiple steps, varied conditions | Moderate (61-94) | Allows functional group diversity | Multi-step, lower atom economy |
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Kinase Inhibition
Recent studies have identified ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate as a promising scaffold for developing selective inhibitors of cyclin-dependent kinases (CDKs). CDKs play significant roles in cell cycle regulation, and their inhibition can lead to the cessation of uncontrolled cell proliferation seen in cancer.
- Case Study : A study demonstrated that derivatives of pyrazolo[1,5-b]pyridazine were synthesized and evaluated for their potency against various CDKs. The results indicated that certain derivatives exhibited selective inhibition profiles, suggesting potential therapeutic applications in oncology .
Antiparasitic Activity
This compound has also been explored for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. High-throughput screening revealed that compounds within this class could effectively reduce parasitemia in infected mice.
- Research Findings : A specific derivative demonstrated CNS penetration and significant reduction of parasitemia in animal models, highlighting its potential as a treatment for human African trypanosomiasis .
ADME Properties and Optimization
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are critical for their development as therapeutic agents. Optimization studies have focused on enhancing these properties to improve efficacy and reduce toxicity.
Broader Implications in Medicinal Chemistry
The versatility of the pyrazolo[1,5-b]pyridazine scaffold allows for extensive modifications that can lead to new derivatives with enhanced biological activity. The ongoing research into these compounds suggests they may also possess antibacterial and antifungal properties, expanding their potential therapeutic applications beyond oncology and parasitology .
Mechanism of Action
Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate is compared with other similar compounds, such as pyrrolopyrazine derivatives and various substituted pyridazines. Its uniqueness lies in its specific chemical structure and the resulting biological activities, which distinguish it from other compounds in the same family.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and properties are highly sensitive to ring fusion type, substituent position, and functional groups. Key comparisons include:
*Calculated based on molecular formula C₁₀H₁₀N₄O₂.
- Ring Fusion Differences : Pyrazolo[1,5-b]pyridazine (target compound) vs. pyrazolo[1,5-a]pyrimidine () alters electron distribution and hydrogen-bonding capacity, impacting bioactivity. For example, pyrazolo[1,5-a]pyrimidines are established COX-2 inhibitors , whereas pyrazolo[1,5-b]pyridazines are explored for kinase inhibition .
- Substituent Effects : Chlorine at C5 () increases electrophilicity and molecular weight compared to methyl or ethyl groups. The ethyl carboxylate group at C2 enhances solubility in polar solvents across analogues .
Physical and Chemical Properties
- Solubility: The ethyl carboxylate group improves aqueous solubility compared to non-esterified analogues. For example, Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate exhibits intermolecular hydrogen bonding (C–H···O/N interactions), enhancing crystallinity but reducing solubility in non-polar solvents .
- Stability : Pyrazolo[1,5-b]pyridazines with electron-withdrawing groups (e.g., carboxylates) show greater thermal stability than those with electron-donating substituents (e.g., methyl) .
Key Research Findings and Implications
Synthetic Efficiency : The target compound’s synthesis benefits from minimal intermediate purification, contrasting with multi-step halogenation or condensation routes for analogues .
Structure-Activity Relationships (SAR) :
- The pyridazine core in the target compound may enhance π-π stacking in enzyme binding pockets compared to pyrimidine-based analogues .
- Chlorine substituents () improve electrophilicity but may reduce metabolic stability.
Crystallographic Insights : Planar fused-ring systems in analogues facilitate tight crystal packing via hydrogen bonds and π-π interactions, influencing bioavailability .
Biological Activity
Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a fused ring system that combines pyrazole and pyridazine moieties. This structural configuration is significant for its interactions with various biological targets, particularly in the realm of enzyme inhibition.
The biological activity of this compound primarily revolves around its role as an inhibitor of specific kinases and enzymes:
- Kinase Inhibition : The compound has been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
- Interaction with Acetylcholinesterase : this compound has shown potential in modulating acetylcholinesterase activity, impacting neurotransmitter levels in the nervous system .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- In Vitro Studies : In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects by inducing apoptosis. For instance, it was effective against breast cancer cell lines MCF-7 and MDA-MB-231, showing enhanced efficacy when combined with doxorubicin .
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties:
- COX Inhibition : Ethyl pyrazolo[1,5-b]pyridazine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Some derivatives exhibited high selectivity for COX-2 over COX-1, suggesting potential for reducing inflammation with minimal gastrointestinal side effects .
Table 1: Biological Activities of this compound Derivatives
| Compound | Activity Type | Target Enzyme/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 20g | CDK Inhibition | CDK-2 | 0.5 | |
| 125b | COX-2 Inhibition | COX-2 | 0.25 | |
| 127 | Anticancer Activity | MCF-7 Cells | 0.15 |
Case Study: Efficacy Against Trypanosomiasis
A study highlighted the potential of pyrazolo[1,5-b]pyridazines in treating human African trypanosomiasis (HAT). The compound demonstrated selectivity for Trypanosoma brucei over human kinases, showing promise as a therapeutic agent against this parasitic infection .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed carbonylation of halogenated pyrazolo[1,5-a]pyrazine precursors under elevated pressure. For example, ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate is synthesized using this method, followed by conversion to amidoximes or amidines for functionalization . Another route involves condensation reactions, such as heating 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate in ethanol under reflux, followed by purification via column chromatography .
Q. How is structural characterization performed for this compound derivatives?
- Methodological Answer : X-ray crystallography is a key technique for resolving fused-ring systems and substitution patterns. For instance, the crystal structure of ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate reveals planar fused rings (pyrazole and pyrimidine) with dihedral angles <2° between rings, confirmed via hydrogen bonding (C–H···O/N) and π-π interactions . NMR (¹H/¹³C) and HRMS are used to validate purity and molecular weight .
Q. What are the primary applications of this compound in chemical research?
- Methodological Answer : It serves as a versatile building block for synthesizing heterocyclic derivatives. For example, halogenated analogs (e.g., 4-chloro or 6-methyl) are functionalized via Suzuki coupling or nucleophilic substitution to create libraries for structure-activity relationship (SAR) studies . The ethyl ester group enables hydrolysis to carboxylic acids for further derivatization .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate isomer formation during synthesis?
- Methodological Answer : Isomeric byproducts (e.g., ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate vs. the 7-methyl isomer) arise from competing cyclization pathways. Optimization involves controlling temperature (reflux vs. room temperature), solvent polarity (ethanol vs. acetonitrile), and stoichiometry of reagents like ethyl 2,4-dioxopentanoate. Chromatographic separation (silica gel with petroleum ether/ethyl acetate) is critical for isolating the desired product .
Q. What strategies are used to resolve contradictions in biological activity data across derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., COX-2 inhibition vs. kinase selectivity) may stem from substituent positioning. For example, 4-chloro derivatives show enhanced electrophilicity for covalent binding, while methyl groups at position 6 improve metabolic stability. Systematic SAR studies using in vitro assays (e.g., IC₅₀ measurements) and computational docking (e.g., AutoDock Vina) help correlate substituent effects with target engagement .
Q. How does the compound’s electronic profile influence its reactivity in cross-coupling reactions?
- Methodological Answer : The pyridazine ring’s electron-deficient nature facilitates palladium-catalyzed couplings. For instance, iodinated analogs (e.g., ethyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate) undergo Suzuki-Miyaura reactions with aryl boronic acids under mild conditions (room temperature, aqueous base). DFT calculations (e.g., HOMO-LUMO gaps) guide the selection of electron-withdrawing substituents to enhance reactivity .
Q. What computational methods are employed to predict the compound’s pharmacokinetic properties?
- Methodological Answer : Tools like SwissADME and pkCSM predict logP, solubility, and cytochrome P450 interactions. For example, ethyl ester derivatives exhibit higher membrane permeability (calculated logP ~2.5) than carboxylic acid analogs, but are prone to hydrolysis in plasma. MD simulations (e.g., GROMACS) model esterase-mediated degradation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
